molecular formula C3H9BN B1630914 Borane-trimethylamine complex CAS No. 75-22-9

Borane-trimethylamine complex

Cat. No. B1630914
CAS RN: 75-22-9
M. Wt: 69.92 g/mol
InChI Key: DLWFQVAZCQJGPV-UHFFFAOYSA-N
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Description

The Borane-trimethylamine complex is an efficient reducing agent used in various chemical processes. It consists of a boron atom bonded to three methyl groups (trimethylamine) and a hydride ion (BH3). This complex plays a crucial role in organic synthesis due to its ability to transfer hydrides and participate in various reactions.





  • Synthesis Analysis

    The synthesis of the Borane-trimethylamine complex typically involves the reaction between trimethylamine (N(CH3)3) and boron trifluoride (BF3) or boron trichloride (BCl3). The resulting complex is a white solid or crystalline powder.





  • Molecular Structure Analysis

    The molecular formula of the Borane-trimethylamine complex is (CH3)3N·BH3. It consists of a central boron atom bonded to three methyl groups and a hydride ion. The structure is tetrahedral, with the boron atom at the center.





  • Chemical Reactions Analysis



    • Reduction Reactions : The complex serves as a reducing agent in various reactions, including the reduction of ketones, Schiff bases, and imines.

    • Methylation and Formylation : It selectively methylates and formylates amines using 1 atm of CO2 under metal-free conditions.





  • Physical And Chemical Properties Analysis



    • Melting Point : 92-94 °C

    • Boiling Point : 172 °C

    • Solubility in Water : 13.0 g/L at 20 °C

    • Flammability : Flammable solid

    • Hazards : Causes skin and eye irritation; may cause respiratory irritation.




  • Scientific Research Applications

    Gas Phase Dihydrogen Bonding

    The borane-trimethylamine complex forms a dihydrogen bonded complex with phenol, exhibiting shifts in electronic transition and O-H stretching vibration. This dihydrogen bond formation, supported by spectroscopic studies and quantum mechanical calculations, highlights the complex's proton-donating ability and potential applications in understanding intermolecular interactions (Patwari, Ebata, & Mikami, 2001).

    Reductive Methylation and Formylation with CO2

    Borane-trimethylamine complex serves as an effective reducing agent for selective methylation and formylation of amines with CO2. This process, carried out under metal-free conditions, demonstrates the complex's utility in organic synthesis and CO2 utilization, potentially contributing to sustainable chemical processes (Zhang, Zhang, & Gao, 2021).

    Catalysis and Hydrogen Transfer Reactions

    In the presence of palladium catalysis, borane-trimethylamine activates and reduces nitroaryls to anilines. This showcases the complex's role in facilitating hydrogen-transfer reactions and its potential in developing new catalytic methods (Couturier et al., 2001).

    Interaction with Phenylacetylene

    The interaction between borane-trimethylamine and phenylacetylene, studied through spectroscopy and ab initio calculations, reveals C-H...pi interactions. This interaction plays a significant role in the formation of the complex, offering insights into molecular recognition and binding in chemical systems (Maity et al., 2009).

    Piezoelectric and Pyroelectric Properties

    Trimethylamine borane exhibits piezoelectric and pyroelectric properties, functioning as a flexible film for thermal sensing and energy conversion. Its high pyroelectric coefficient and relative permittivity suggest potential applications in material science and energy harvesting technologies (Zhang et al., 2020).

    Dihydrogen Bonding with 2-Pyridone

    The dihydrogen bonding between 2-pyridone and borane-trimethylamine, analyzed through spectroscopic studies and DFT calculations, indicates significant shifts in electronic transition and N-H stretching vibration. Understanding such bonding interactions contributes to the knowledge of molecular structures and interactions (Patwari, Ebata, & Mikami, 2001).

    Computational Study of Dihydrogen Bonded Dimer

    A computational study of the C–H⋯H–B dihydrogen bonded borane-trimethylamine dimer provides insights into the formation of such bonds and their stabilization energies. This research helps in understanding the molecular interactions and bond formation in similar chemical systems (Singh & Patwari, 2006).

    Reductive Methylation of Amino Groups in Proteins

    The borane-trimethylamine complex is compared with other reducing agents for the methylation of amino groups in proteins, highlighting its potential in biochemical applications. This research contributes to the understanding of protein chemistry and modification techniques (Geoghegan et al., 2009).

    Replacement of Trimethylamine in Borane Complexes

    Studies on the replacement of trimethylamine in borane complexes reveal the structural and reaction dynamics of these compounds. Such research is crucial for developing new materials and understanding chemical reactivity (Bernhardt et al., 2007).

    Safety And Hazards

    The complex poses risks related to flammability, skin and eye irritation, and respiratory effects. Proper precautions should be taken during handling.




  • Future Directions

    Research on the Borane-trimethylamine complex continues to explore its applications in organic synthesis, catalysis, and green chemistry. Further investigations may focus on optimizing its reactivity and expanding its utility in sustainable processes.




    properties

    InChI

    InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DLWFQVAZCQJGPV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [B-][N+](C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H9BN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    69.92 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Borane,N-dimethylmethanamine (1:1)

    CAS RN

    75-22-9
    Record name Borane-trimethylamine complex
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145941
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Borane-trimethylamine complex
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53323
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Borane-trimethylamine complex
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10220
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name TRIMETHYLAMINE-BORANE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RZP8J5FQM
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    292
    Citations
    Y Zhang, H Zhang, K Gao - Organic Letters, 2021 - ACS Publications
    … We report herein that a borane–trimethylamine complex worked as an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO 2 under metal-free …
    Number of citations: 11 pubs.acs.org
    GJ Zhao, KL Han - The Journal of chemical physics, 2007 - pubs.aip.org
    The intermolecular dihydrogen bonding in the electronically excited states of the dihydrogen-bonded phenol-BTMA complex in gas phase was theoretically investigated using the time-…
    Number of citations: 208 pubs.aip.org
    G Naresh Patwari, T Ebata, N Mikami - The Journal of Chemical …, 2001 - pubs.aip.org
    Spectroscopic investigation of a dihydrogen bonded complex between phenol and borane–trimethylamine is reported here. Laser-induced fluorescence excitation, fluorescence …
    Number of citations: 35 pubs.aip.org
    GN Patwari, T Ebata, N Mikami - The Journal of Physical …, 2001 - ACS Publications
    … results of laser-induced fluorescence excitation, fluorescence detected infrared and IR−UV hole-burning spectroscopic studies on the 2-pyridone and borane-trimethylamine complex. A …
    Number of citations: 22 pubs.acs.org
    H Zhang, Y Zhang, K Gao - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
    … Under dimethylated conditions, we propose that the borane–trimethylamine complex reduces … the dimethylated product 5a in the presence of IV and the borane–trimethylamine complex. …
    Number of citations: 1 pubs.rsc.org
    L Pejov, G Ivanovski - Chemical physics letters, 2004 - Elsevier
    The global minimum on B3LYP, mPW1PW91, PBE1PBE and HF/6-31++G(d,p) standard and counterpoise-corrected PESs of the phenol–boranetrimethylamine neutral dimer …
    Number of citations: 12 www.sciencedirect.com
    S Gohzu, M Tada - Chemistry Letters, 1986 - journal.csj.jp
    Steroidal diones and trione, bicyclic diones (7 and 8) and a tricyclic dione were adsorbed on silica gel and reduced with BH 3 .NMe 3 . The carbonyl groups at C-3 of the steroids, at C-4 …
    Number of citations: 8 www.journal.csj.jp
    Y Liu, Y Yang, K Jiang, D Shi, J Sun - … of the Chemical Society of Japan, 2011 - journal.csj.jp
    … –BDMA complex hindered the dehydrogenation reaction between dihydrogen bonded O–H and B–H 1 groups, which has been reported for the phenol–borane–trimethylamine complex…
    Number of citations: 8 www.journal.csj.jp
    GN Patwari - The Journal of Physical Chemistry A, 2005 - ACS Publications
    … holds even for dihydrogen bonded complexes, the lowering of the O−H stretching vibration of the phenol moiety in the dihydrogen bonded phenol−borane−trimethylamine complex by …
    Number of citations: 49 pubs.acs.org
    F Xiong, Q Cheng, Y Dang, K Gao - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
    … 7b We suggested that the borane–trimethylamine complex acted as both a reducing agent 8 and a Lewis acid 9 for FLP catalysis. This inexpensive and efficient catalytic system guided …
    Number of citations: 3 pubs.rsc.org

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